4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Overview

Description

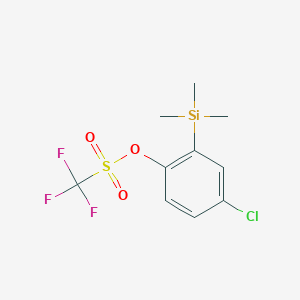

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H12ClF3O3SSi. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with a chloro group and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of arynes, which are highly reactive intermediates in organic chemistry .

Mechanism of Action

Target of Action

It is known to be an important ortho-benzyne precursor in aryne chemistry .

Mode of Action

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate interacts with its targets by generating benzyne, a highly reactive intermediate in organic chemistry . This compound can generate benzyne under mild conditions of simple fluoride treatment at room temperature .

Biochemical Pathways

The compound plays a crucial role in aryne chemistry, particularly in the generation of benzyne . Benzyne, in turn, is involved in various chemical reactions and synthetic processes, including the synthesis of carbazoles .

Result of Action

The primary result of the action of this compound is the generation of benzyne . This reactive intermediate can then participate in various chemical reactions, leading to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. It can generate benzyne under mild conditions of simple fluoride treatment at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

The synthesis of 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Reaction Conditions:

Reactants: 4-Chloro-2-(trimethylsilyl)phenol, trifluoromethanesulfonic anhydride

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Base: Pyridine or triethylamine

Temperature: 0°C to room temperature

Duration: Several hours to overnight

Industrial Production: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group, and the trimethylsilyl group, which can be easily removed under fluoride ion conditions .

Types of Reactions:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form arynes.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium hydride, potassium tert-butoxide

Catalysts: Palladium catalysts for coupling reactions

Solvents: Tetrahydrofuran, dichloromethane

Major Products:

Arynes: Formed through elimination reactions

Biaryls: Formed through coupling reactions

Substituted Phenyl Compounds: Formed through nucleophilic substitution

Scientific Research Applications

Synthesis of Arynes

One of the primary applications of 4-chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is as a precursor to ortho-benzenes (arynes). Arynes are highly reactive intermediates that can participate in a variety of chemical transformations, making them valuable in organic synthesis.

- Generation of Benzyne : The compound can generate benzyne under mild conditions through fluoride treatment. This method has been highlighted as versatile due to its ability to facilitate the formation of substituted aromatic compounds, leading to the discovery of new chemical reactions .

Reactivity in Organic Synthesis

The triflate group enhances the reactivity of the phenyl ring, making it suitable for various substitution reactions:

- Heteroatom Arylation : The compound is employed in the arylation of heteroatoms, allowing for the formation of complex heteroaromatic structures. This application is crucial in pharmaceutical chemistry for developing new drug candidates .

- Carbon Arylations : It serves as a reagent in carbon-arylation reactions, contributing to the synthesis of polycyclic arenes and benzannulated heterocycles. These compounds are important for creating intricate molecular architectures .

Cycloaddition Reactions

This compound has been utilized in cycloaddition reactions, particularly with furans:

- [4 + 2] Cycloaddition : In studies, this compound has shown promising results when reacted with furan derivatives, yielding cycloadducts with good yields (up to 77%). This highlights its utility in forming complex cyclic structures .

Case Study 1: Generation of Benzyne

In a study published by Kobayashi et al., the treatment of this compound with fluoride at room temperature successfully generated benzyne. This reaction was noted for its mild conditions and efficiency, paving the way for further synthetic applications .

Case Study 2: Cycloaddition with Furans

Research demonstrated that when this triflate was reacted with furan under specific conditions (CsF and crown ether), various cycloadducts were formed with yields ranging from 63% to 77%. This showcases its effectiveness in facilitating cycloaddition reactions .

Data Table: Summary of Key Applications

| Application Type | Description | Yield/Effectiveness |

|---|---|---|

| Benzyne Generation | Mild fluoride treatment | Versatile |

| Heteroatom Arylation | Formation of heteroaromatic compounds | Effective |

| Carbon Arylation | Synthesis of polycyclic arenes | High yield |

| Cycloaddition Reactions | Reaction with furans | Up to 77% yield |

Comparison with Similar Compounds

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

4-Bromo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate: Contains a bromo group instead of a chloro group, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness:

Biological Activity

4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as a triflate, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity has been explored in various contexts, particularly concerning its role as an electrophilic reagent in the modification of biological molecules. This article provides a comprehensive overview of its biological activities, including synthesis methods, case studies, and detailed research findings.

The synthesis of this compound typically involves the reaction of 4-chloro-2-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. This reaction yields the desired triflate with high efficiency. The compound can also be synthesized via aryl trifluoromethanesulfonylation reactions involving benzyne intermediates, which are generated through the deprotection of trimethylsilyl groups under basic conditions .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react selectively with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to modifications that impact cellular processes such as signaling pathways and enzyme activity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this compound have shown potent inhibitory effects against various cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, demonstrating their potential as therapeutic agents .

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of several derivatives against cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 0.64 µM in multiple myeloma cell lines, suggesting a strong potential for development into cancer therapies .

- Mechanistic Insights : Further mechanistic studies revealed that the electrophilic nature of the triflate allows for covalent bonding with thiol groups in proteins, leading to altered protein function and subsequent induction of apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-2-(trimethylsilyl)phenyl triflate | HCT116 | 0.64 | Covalent modification of proteins |

| 4-Chloro-2-(trimethylsilyl)phenyl triflate | KMS-12 BM | 1.40 | Induction of apoptosis |

| Derivative A | A549 (Lung Cancer) | 0.25 | Inhibition of cell proliferation |

Properties

IUPAC Name |

(4-chloro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)9-6-7(11)4-5-8(9)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGBSMGSSHDDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.